Epitiostanol

Description

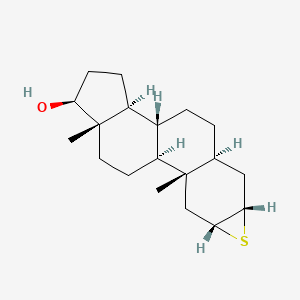

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,16-dimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30OS/c1-18-8-7-14-12(13(18)5-6-17(18)20)4-3-11-9-15-16(21-15)10-19(11,14)2/h11-17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,16+,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMLHUPNRURLOK-XGRAFVIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)S5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045367 | |

| Record name | Epitiostanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2363-58-8 | |

| Record name | Epitiostanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2363-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epitiostanol [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epitiostanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPITIOSTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE7586973L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epitiostanol's Mechanism of Action in Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitiostanol is a synthetic androstane (B1237026) steroid with a unique dual mechanism of action that has been utilized in the treatment of breast cancer. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-neoplastic effects. It acts as a potent antagonist of the estrogen receptor (ER) and an agonist of the androgen receptor (AR), leading to a multimodal approach to inhibiting breast cancer cell growth. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows.

Introduction

This compound, marketed under the brand name Thiodrol, is an injectable anabolic-androgenic steroid (AAS) that has been used as an antineoplastic agent for breast cancer in Japan since 1977.[1] Its therapeutic efficacy stems from its distinct ability to simultaneously modulate both estrogen and androgen signaling pathways, which are critical drivers in a significant portion of breast cancers. This guide delves into the core mechanisms of this compound's action, providing a technical overview for research and drug development professionals.

Molecular Mechanism of Action

The primary mechanism of action of this compound in breast cancer is a multimodal one, directly targeting the hormonal drivers of tumor growth.[1] It functions through direct interaction with two key nuclear receptors: the estrogen receptor (ER) and the androgen receptor (AR).[1]

Estrogen Receptor (ER) Antagonism

Androgen Receptor (AR) Agonism

Concurrently with its anti-estrogenic effects, this compound is a potent agonist of the androgen receptor.[1] The activation of AR signaling in breast cancer cells has been shown to have a tumor-suppressive effect. Upon binding to the AR, this compound initiates a signaling cascade that can lead to the inhibition of cell proliferation and the induction of apoptosis. This AR-mediated anti-proliferative effect is thought to, at least in part, counteract the growth-promoting signals from the ER pathway. This compound has been found to possess approximately 11 times the anabolic activity and a comparable androgenic activity to methyltestosterone.[1]

Antigonadotropic Effect

In premenopausal women, this compound exerts an additional systemic effect by acting as an antigonadotropin. Through the activation of androgen receptors in the hypothalamus and pituitary gland, it suppresses the release of gonadotropins, leading to a reduction in systemic estrogen levels.[1] This dual action of directly blocking ER at the tumor site and reducing the circulating estrogen available to fuel tumor growth further contributes to its therapeutic efficacy.

Signaling Pathways

The dual interaction of this compound with ER and AR triggers a complex interplay of signaling pathways that ultimately determine the fate of the cancer cell.

As depicted in Figure 1, this compound's binding to AR leads to the upregulation of tumor suppressor genes like p21, resulting in cell cycle arrest. Simultaneously, its antagonistic binding to ER prevents the transcription of genes that promote proliferation, such as Cyclin D1.

Quantitative Data

| Parameter | Value | Reference Compound |

| Anabolic Activity | ~11x | Methyltestosterone |

| Androgenic Activity | ~1x | Methyltestosterone |

Table 1: Relative Anabolic and Androgenic Activity of this compound.[1]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of standard in vitro and in vivo experimental techniques.

Receptor Binding Assays

To determine the binding affinity of this compound to the androgen and estrogen receptors, competitive radioligand binding assays are employed.

References

Epitiostanol: A Deep Dive into its Antiestrogenic and Antineoplastic Mechanisms

For Immediate Release

This technical guide provides an in-depth analysis of epitiostanol, a potent antiestrogenic and antineoplastic agent. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core mechanisms, quantitative efficacy, and experimental validation of this compound's therapeutic actions, particularly in the context of hormone-dependent cancers.

Core Mechanism of Action

This compound is a synthetic androstane (B1237026) steroid that exhibits a dual mechanism of action, functioning as both an androgen receptor (AR) agonist and an estrogen receptor (ER) antagonist.[1][2][3][4] This unique pharmacological profile allows it to directly suppress tumor growth in hormone-sensitive cancers, such as breast cancer.[2][4]

Its multimodal action in breast cancer involves:

-

Direct Tumor Suppression: Activation of the AR and inhibition of the ER in cancer cells.[2][4]

-

Systemic Estrogen Reduction: In premenopausal women, this compound acts as an antigonadotropin, suppressing the hypothalamic-pituitary-gonadal axis through AR activation, which in turn reduces systemic estrogen levels.[2][4]

This compound's ability to act as an ER antagonist is a distinctive feature among anabolic-androgenic steroids (AAS).[2][4]

Quantitative Data Summary

Clinical Efficacy in Gynecomastia

A clinical study on the effectiveness of this compound in treating gynecomastia demonstrated a dose-dependent response.

| Treatment Group | Dosage | Number of Patients | Efficacy (Reduction in Mass Size and Tenderness) |

| This compound | 10 mg weekly | 18 | 89% (16/18) |

| This compound | 20 mg weekly | 21 | 96% (20/21) |

| Dromostanolone Propionate | 50 mg weekly | 18 | 89% (16/18) |

Data from a double-blind study conducted over eight weeks.

Preclinical Antineoplastic Activity

In a preclinical model using pregnancy-dependent mouse mammary tumors (TPDMT-4), this compound demonstrated significant tumor growth suppression when administered subcutaneously at a dose of 0.5 mg, three times a week.[3]

Signaling Pathways and Experimental Workflows

This compound's Dual Receptor Interaction and Downstream Effects

The following diagram illustrates the primary mechanism of this compound at the cellular level, highlighting its interaction with both androgen and estrogen receptors and the subsequent impact on gene transcription.

Experimental Workflow for Assessing Antiestrogenic Activity

The following diagram outlines a typical workflow for evaluating the antiestrogenic properties of a compound like this compound in vitro.

Detailed Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol is designed to determine the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.

Materials:

-

Rat ventral prostate cytosol (as AR source)

-

[³H]-R1881 (radiolabeled androgen)

-

Unlabeled R1881 (for standard curve)

-

Test compound (e.g., this compound)

-

Assay Buffer (e.g., TEDG buffer)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled R1881 for the standard curve and the test compound in an appropriate solvent (e.g., ethanol).

-

Assay Setup: In duplicate tubes, add the serially diluted standard or test compound.

-

Incubation: Add a constant amount of rat prostate cytosol and [³H]-R1881 to each tube. Incubate overnight at 4°C to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice.

-

Washing: Wash the HAP pellets with wash buffer to remove unbound radioligand.

-

Counting: Add scintillation cocktail to the HAP pellets and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of bound [³H]-R1881 against the concentration of the unlabeled competitor. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

In Vitro Cell Proliferation Assay (MCF-7)

This assay assesses the effect of this compound on the proliferation of estrogen-receptor-positive breast cancer cells.

Materials:

-

MCF-7 human breast cancer cell line

-

Complete Growth Medium (e.g., EMEM with 10% FBS)

-

Hormone-free medium (phenol red-free medium with charcoal-stripped FBS)

-

17β-Estradiol (E2)

-

Test compound (this compound)

-

MTT or Sulforhodamine B (SRB) reagents

-

96-well plates

Procedure:

-

Cell Seeding: Seed MCF-7 cells in 96-well plates in complete growth medium and allow them to attach overnight.

-

Hormone Deprivation: Replace the medium with hormone-free medium and incubate for 24-48 hours to synchronize the cells and reduce basal ER activity.

-

Treatment: Treat the cells with various concentrations of the test compound in the presence of a fixed concentration of E2 (to stimulate proliferation). Include controls for vehicle, E2 alone, and test compound alone.

-

Incubation: Incubate the plates for 5-7 days, allowing for cell proliferation.

-

Cell Viability Measurement:

-

MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance.

-

SRB Assay: Fix the cells with trichloroacetic acid, stain with SRB solution, and then solubilize the bound dye. Measure the absorbance.

-

-

Data Analysis: Calculate the percentage of cell growth inhibition compared to the E2-treated control. Determine the IC50 value of the test compound.

In Vivo Tumor Growth Inhibition (Xenograft Model)

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

ER-positive breast cancer cells (e.g., MCF-7)

-

Matrigel

-

Test compound (this compound)

-

Vehicle control

Procedure:

-

Cell Preparation: Harvest cultured breast cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.

-

Tumor Inoculation: Subcutaneously inject the cell suspension into the flank or mammary fat pad of the mice. For MCF-7 cells, estrogen supplementation (e.g., estradiol (B170435) pellet implantation) is typically required for tumor growth.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[1]

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[1][5]

-

Drug Administration: Administer this compound (e.g., via subcutaneous or intramuscular injection) and the vehicle control according to the desired dosing schedule and duration.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice. Excise and weigh the tumors.

-

Data Analysis: Compare the tumor volumes and weights between the treated and control groups to determine the percentage of tumor growth inhibition.

Conclusion

This compound's distinct dual-action mechanism as an androgen receptor agonist and a potent estrogen receptor antagonist underscores its therapeutic potential as an antineoplastic agent, particularly in hormone-sensitive cancers. The quantitative data from clinical and preclinical studies, although limited in the public domain, support its efficacy. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and novel compounds with similar mechanisms of action. Future research focusing on its downstream signaling pathways and comprehensive clinical trials will be crucial in fully elucidating its therapeutic value.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Antitumor effect of two oral steroids, mepitiostane and fluoxymesterone, on a pregnancy-dependent mouse mammary tumor (TPDMT-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of Epitiostanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitiostanol is a synthetic androstane (B1237026) steroid that has garnered significant interest in the scientific and medical communities.[1][2] Initially developed in Japan for the treatment of breast cancer, its unique molecular structure confers a multifaceted pharmacological profile.[1] This document provides a comprehensive overview of the molecular and chemical properties of this compound, its mechanism of action, and relevant experimental methodologies. Quantitative data are presented in a structured format, and key biological and experimental pathways are visualized to facilitate a deeper understanding for research and drug development purposes.

Chemical and Physical Properties

This compound, also known by its brand name Thiodrol, is a derivative of dihydrotestosterone (B1667394) (DHT).[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₀OS | [1][2][3][4][5][6][7][8][9] |

| Molecular Weight | 306.51 g/mol | [1][4][6][7] |

| IUPAC Name | (1S,3aS,3bR,5aS,6aS,7aR,8aS,8bS,10aS)-8a,10a-dimethylhexadecahydro-1H-cyclopenta[10]phenanthro[2,3-b]thiiren-1-ol | [1][3] |

| CAS Number | 2363-58-8 | [1][2][3][4] |

| Melting Point | 127-128 °C | [4][5][11] |

| Appearance | White to Off-White Solid | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol. Water solubility is 1.2 mg/L at 37 °C. | [4] |

| SMILES | CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C | [1][3] |

| InChI Key | OBMLHUPNRURLOK-XGRAFVIBSA-N | [2][6] |

Molecular Structure

This compound is chemically designated as 2α,3α-epithio-5α-androstan-17β-ol.[1][3] Its structure is derived from dihydrotestosterone, featuring a key modification: the presence of a sulfur atom in an episulfide ring at the C2 and C3 positions of the steroid's A-ring.[10] This unique structural feature is crucial to its biological activity. The rest of the molecule retains the characteristic four-ring steroid skeleton.[5]

Other synonyms for this compound include Epithioandrostanol and 10275-S.[1][3][4][6]

Pharmacodynamics and Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both an antiestrogen (B12405530) and a weak anabolic-androgenic steroid (AAS).[1][3] Its primary therapeutic application in breast cancer stems from its potent antiestrogenic effects.[1][4][12]

The mechanism is multimodal:

-

Estrogen Receptor (ER) Antagonism : this compound binds directly to the estrogen receptor (ER), where it acts as an antagonist.[1][3][5] By blocking the ER in breast tissue, it inhibits the proliferative signals mediated by estrogen, which are a key driver for certain types of breast cancer.[5][12]

-

Androgen Receptor (AR) Agonism : It also binds to and activates the androgen receptor (AR).[1][3][5][12] This agonistic activity contributes to its antitumor effects by directly suppressing tumor growth.[1] In premenopausal women, AR activation can also suppress the hypothalamic-pituitary-gonadal axis, leading to reduced systemic estrogen levels.[1]

-

Anabolic Activity : While considered a weak AAS, this compound has been found to possess approximately 11 times the anabolic activity of methyltestosterone, with comparable androgenic activity.[1][3] This anabolic property can be beneficial in counteracting muscle wasting in cancer patients.[12]

Due to extensive first-pass metabolism, this compound has poor oral bioavailability and is typically administered via intramuscular injection.[1][12]

Signaling Pathway Visualization

The following diagram illustrates the dual signaling pathway of this compound, highlighting its interaction with both androgen and estrogen receptors in a target cell, such as a breast cancer cell.

Caption: Dual signaling mechanism of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are often proprietary or specific to a given study. However, a generalized methodology for an in vitro assay to determine its antineoplastic effects on a breast cancer cell line is provided below.

Protocol: In Vitro Cell Viability Assay (MTT Assay)

-

Cell Culture : Culture a hormone-responsive breast cancer cell line (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding : Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in the cell culture medium to achieve the desired final concentrations.

-

Cell Treatment : Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Tamoxifen).

-

Incubation : Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay :

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

During this time, viable cells with active mitochondrial dehydrogenases will convert the MTT into a purple formazan (B1609692) product.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

-

Data Acquisition : Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical in vitro evaluation of this compound.

Caption: Preclinical in vitro workflow for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 2363-58-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound [medbox.iiab.me]

- 4. This compound | 2363-58-8 [chemicalbook.com]

- 5. Buy this compound | 2363-58-8 [smolecule.com]

- 6. This compound | C19H30OS | CID 443935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound|2363-58-8 - MOLBASE Encyclopedia [m.molbase.com]

- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. chemwhat.com [chemwhat.com]

- 12. What is this compound used for? [synapse.patsnap.com]

Epitiostanol's Interaction with Androgen and Estrogen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Epitiostanol is a derivative of dihydrotestosterone (B1667394) (DHT) and is recognized for its potent anti-estrogenic effects combined with anabolic properties.[1][3] Its mechanism of action involves direct binding to both the androgen and estrogen receptors, leading to a multimodal therapeutic effect in hormone-sensitive conditions.[1][2] As an AR agonist, it can stimulate androgenic signaling pathways, while its ER antagonist activity allows it to block estrogen-mediated cellular responses.[1][2][3][4] This guide delves into the specifics of these interactions, providing the necessary technical details for researchers in the field.

Quantitative Data on Receptor Binding Affinity

A thorough review of the available scientific literature did not yield specific quantitative data (e.g., Ki, IC50, EC50) for the binding affinity of this compound to either the androgen or estrogen receptors. Such data is crucial for a precise understanding of its potency and selectivity. The following tables are presented to illustrate how such data would be structured and are populated with hypothetical values for comparative purposes.

Table 1: this compound Binding Affinity for the Androgen Receptor (AR)

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Relative Binding Affinity (%) |

| Dihydrotestosterone (DHT) | Human AR | Competitive Binding | [Typical~0.1-1] | [Typical~1-10] | 100 |

| This compound | Human AR | Competitive Binding | [Data Not Found] | [Data Not Found] | [Data Not Found] |

| Testosterone | Human AR | Competitive Binding | [Typical~0.2-2] | [Typical~5-20] | ~50 |

| Bicalutamide (Antagonist) | Human AR | Competitive Binding | [Typical~150-200] | [Typical~100-300] | ~0.1 |

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are critical measures of binding affinity. Relative Binding Affinity (RBA) is often calculated relative to a reference compound like DHT.

Table 2: this compound Binding Affinity for the Estrogen Receptor (ER)

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Relative Binding Affinity (%) |

| 17β-Estradiol (E2) | Human ERα | Competitive Binding | [Typical~0.1-0.5] | [Typical~0.2-1] | 100 |

| This compound | Human ERα | Competitive Binding | [Data Not Found] | [Data Not Found] | [Data Not Found] |

| Tamoxifen (SERM) | Human ERα | Competitive Binding | [Typical~1-10] | [Typical~2-20] | ~5 |

| Fulvestrant (Antagonist) | Human ERα | Competitive Binding | [Typical~0.3-1] | [Typical~0.5-2] | ~80 |

Note: For ER, the binding affinity of this compound would be compared to the endogenous ligand 17β-Estradiol and other common modulators.

Experimental Protocols

The following sections describe the standard methodologies used to determine the binding affinity and functional activity of compounds like this compound at the androgen and estrogen receptors.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a high-affinity radiolabeled ligand from its receptor.

Objective: To determine the Ki and IC50 of this compound for the androgen and estrogen receptors.

Materials:

-

Receptors: Recombinant human AR or ER, or cytosol preparations from target tissues (e.g., rat prostate for AR, human breast cancer cell lines like MCF-7 for ER).

-

Radioligands:

-

For AR: [3H]-Dihydrotestosterone (DHT) or [3H]-Mibolerone (R1881).

-

For ER: [3H]-17β-Estradiol (E2).

-

-

Test Compound: this compound.

-

Buffers and Reagents: Assay buffer (e.g., TEG buffer: Tris-HCl, EDTA, glycerol), scintillation cocktail.

-

Apparatus: 96-well plates, filtration apparatus, scintillation counter.

Procedure:

-

Preparation: A constant concentration of the receptor and the radioligand are incubated in the assay buffer.

-

Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture. A control with a known unlabeled ligand is run in parallel.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separation: Receptor-bound and unbound radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters (representing the bound radioligand) is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 is determined from this curve. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Reporter Gene Assay (e.g., CALUX Assays)

This cell-based assay measures the functional consequence of receptor binding, i.e., the activation or inhibition of gene transcription.

Objective: To determine the agonistic or antagonistic activity and the EC50 (half-maximal effective concentration) or IC50 of this compound at the AR and ER.

Materials:

-

Cell Lines:

-

For AR: A suitable host cell line (e.g., human osteosarcoma U2OS cells) stably transfected with the human AR and a reporter gene construct containing androgen response elements (AREs) upstream of a luciferase gene (AR-CALUX).

-

For ER: A cell line such as MCF-7 (which endogenously expresses ER) or a transfected cell line with an estrogen response element (ERE)-driven luciferase reporter (ER-CALUX).

-

-

Test Compound: this compound.

-

Reagents: Cell culture medium, lysis buffer, luciferase substrate.

-

Apparatus: 96-well cell culture plates, luminometer.

Procedure:

-

Cell Plating: Cells are seeded into 96-well plates and allowed to attach.

-

Treatment:

-

Agonist Mode: Cells are treated with increasing concentrations of this compound to determine its ability to induce reporter gene expression.

-

Antagonist Mode: Cells are co-treated with a fixed concentration of a known agonist (e.g., DHT for AR, E2 for ER) and increasing concentrations of this compound to measure its ability to inhibit agonist-induced reporter activity.

-

-

Incubation: Cells are incubated for a sufficient period for gene transcription and protein expression to occur (e.g., 24 hours).

-

Lysis and Measurement: The cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the reporter gene activity, is measured using a luminometer.

-

Data Analysis: Dose-response curves are generated to determine the EC50 for agonistic activity or the IC50 for antagonistic activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow.

Caption: Androgen Receptor Agonist Signaling Pathway of this compound.

Caption: Estrogen Receptor Antagonist Signaling Pathway of this compound.

Caption: Workflow for Determining Receptor Binding Affinity and Functional Activity.

Conclusion

This compound's dual modulation of androgen and estrogen receptors underscores its therapeutic potential, particularly in oncology.[1][2] While its qualitative pharmacological profile is established, a significant gap exists in the public domain regarding its quantitative binding affinities for AR and ER. The experimental protocols detailed in this guide provide a clear pathway for researchers to obtain this critical data. Future in-vitro studies quantifying the Ki and IC50 values of this compound are essential for a more complete understanding of its mechanism of action and for the rational design of new, more selective steroid-based therapeutics.

References

The Genesis of an Anti-Estrogen: A Technical History of Epitiostanol's Development and Discovery

For Immediate Release

OSAKA, Japan – In the annals of oncology drug discovery, the story of Epitiostanol stands as a testament to the intricate dance of steroid chemistry and the targeted modulation of hormone signaling pathways. Developed by Shionogi & Co. in Japan, this potent anti-estrogen and anabolic-androgenic steroid has carved a niche in the treatment of breast cancer and gynecomastia. This in-depth guide navigates the historical development, pivotal experiments, and mechanistic intricacies of this compound, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: From Synthesis to Clinical Application

The journey of this compound, chemically known as 2α,3α-epithio-5α-androstan-17β-ol, began in the mid-1960s. Seminal work by K. Takeda and his colleagues at Shionogi's research laboratories, first described in the literature in 1965, laid the foundation for this novel therapeutic agent.[1] The initial synthesis was a feat of steroid chemistry, modifying the dihydrotestosterone (B1667394) (DHT) backbone to incorporate a unique episulfide group at the 2α and 3α positions. This structural alteration proved to be the key to its dual functionality.

Following its initial description, Shionogi & Co. continued to investigate the therapeutic potential of this new compound, designated as 10275-S.[1] By 1977, after extensive preclinical and clinical evaluation, this compound was launched in Japan under the trade name Thiodrol for the treatment of breast cancer.[2] Its development marked a significant step in hormonal therapies for cancer, offering a multimodal mechanism of action. Further research by Shionogi in the 1970s also led to the development of an orally active prodrug, mepitiostane, expanding the potential applications of this class of compounds.[3]

Mechanism of Action: A Tale of Two Receptors

This compound exerts its therapeutic effects through a unique dual-action mechanism, functioning as both an androgen receptor (AR) agonist and an estrogen receptor (ER) antagonist.[2] This allows it to combat hormone-sensitive breast cancer on two fronts.

As an androgen receptor agonist , this compound activates AR signaling pathways. In breast cancer cells, AR activation is often associated with anti-proliferative effects, counteracting the growth-promoting signals of estrogen.[4][5]

Simultaneously, as an estrogen receptor antagonist , this compound directly binds to the estrogen receptor, blocking the binding of estradiol (B170435) and thereby inhibiting ER-mediated gene transcription that drives tumor growth.[2] This direct inhibition of ER signaling is a cornerstone of its efficacy in ER-positive breast cancers.

This multimodal approach is particularly effective. In premenopausal women, the AR agonist activity also contributes to the suppression of gonadotropin secretion, leading to reduced systemic estrogen levels.[6]

Mechanism of this compound in Breast Cancer Cells.

Preclinical and Clinical Efficacy: A Summary of Key Data

This compound's efficacy has been demonstrated in both preclinical models and clinical trials for breast cancer and gynecomastia.

Preclinical Data

Clinical Data

Clinical trials have provided quantitative evidence of this compound's therapeutic benefits.

| Indication | Study Design | Treatment Group | Dosage | Number of Patients | Objective Response Rate | Reference |

| Gynecomastia | Double-blind, comparative | This compound | 10 mg/week | 18 | 89% effective | [6] |

| This compound | 20 mg/week | 21 | 96% effective | [6] | ||

| Dromostanolone Propionate | 50 mg/week | 18 | 89% effective | [6] | ||

| Advanced Breast Cancer | Case report | This compound (following relapse on Tamoxifen) | Not specified | 1 | Satisfactory results |

Experimental Protocols: Foundational Assays

The characterization of this compound's mechanism of action relied on key experimental techniques to determine its binding affinity for the androgen and estrogen receptors.

Androgen Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound to the androgen receptor.

-

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled androgen (e.g., [³H]-Mibolerone) to the AR.

-

Materials:

-

Rat ventral prostate cytosol (source of AR)

-

Radiolabeled androgen ([³H]-Mibolerone)

-

Unlabeled this compound at various concentrations

-

Assay buffer

-

Scintillation cocktail

-

-

Procedure:

-

Incubate a fixed concentration of radiolabeled androgen with the AR-containing cytosol in the presence of increasing concentrations of unlabeled this compound.

-

Separate bound from free radioligand using a method such as hydroxylapatite precipitation.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Workflow for Androgen Receptor Binding Assay.

Estrogen Receptor Competitive Binding Assay

Similarly, a competitive binding assay is used to assess the affinity of this compound for the estrogen receptor.

-

Objective: To determine the relative binding affinity of this compound for the ER compared to estradiol.

-

Materials:

-

Rat uterine cytosol (source of ER)

-

Radiolabeled estradiol ([³H]-Estradiol)

-

Unlabeled this compound at various concentrations

-

Assay buffer

-

Scintillation cocktail

-

-

Procedure:

-

Incubate a fixed concentration of [³H]-Estradiol with the ER-containing cytosol in the presence of increasing concentrations of unlabeled this compound.

-

Separate bound and free radioligand.

-

Quantify the amount of bound radioactivity.

-

Calculate the relative binding affinity (RBA) of this compound by comparing its IC50 to that of unlabeled estradiol.

-

Workflow for Estrogen Receptor Binding Assay.

Conclusion

The development of this compound by Shionogi & Co. represents a significant contribution to the field of endocrine therapy for cancer. Its unique dual mechanism of action, targeting both androgen and estrogen receptors, provides a powerful tool in the clinician's arsenal (B13267) against hormone-dependent breast cancer and gynecomastia. The historical journey from its synthesis in the 1960s to its established clinical use underscores the importance of innovative steroid chemistry and a deep understanding of hormone receptor signaling in the ongoing fight against cancer. Further research into the downstream signaling pathways modulated by this compound will continue to refine our understanding of its therapeutic effects and may unveil new avenues for targeted cancer therapies.

References

Epitiostanol in Gynecomastia Treatment: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms, Clinical Evidence, and Experimental Protocols Surrounding Epitiostanol's Role in Gynecomastia Research.

Introduction

Gynecomastia, the benign proliferation of glandular breast tissue in males, presents a significant clinical and psychological challenge. Its etiology is often multifactorial, stemming from an imbalance in the estrogen-to-androgen ratio. While various therapeutic strategies have been explored, the synthetic anabolic-androgenic steroid (AAS) this compound has been a subject of research due to its unique dual-action mechanism. This technical guide provides a comprehensive overview of this compound's application in gynecomastia treatment research, focusing on its mechanism of action, clinical data, and detailed experimental protocols for drug development professionals and researchers.

Mechanism of Action: A Dual-Pronged Approach

This compound, a derivative of dihydrotestosterone (B1667394) (DHT), exerts its therapeutic effects in gynecomastia through a multimodal mechanism, primarily by modulating both androgen and estrogen receptor signaling pathways.[1]

Androgen Receptor (AR) Agonism

This compound is a potent agonist of the androgen receptor.[1] In breast tissue, activation of the AR is generally considered to have an anti-proliferative and growth-inhibitory effect, counteracting the proliferative signals mediated by estrogen.[2][3] The binding of this compound to the AR in breast epithelial cells is believed to trigger a cascade of events that inhibit the growth of glandular tissue.[2]

Estrogen Receptor (ER) Antagonism

Uniquely among many anabolic-androgenic steroids, this compound also functions as a direct antagonist of the estrogen receptor.[1] By competitively binding to ERs in breast tissue, it blocks the binding of endogenous estrogens, thereby inhibiting the primary stimulus for glandular proliferation in gynecomastia.[1][4] This direct anti-estrogenic effect at the receptor level is a key component of its therapeutic action.[4]

The following diagram illustrates the dual mechanism of this compound in breast tissue.

References

An In-depth Technical Guide to the Virilizing Side Effects of Epitiostanol and its Prodrugs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the virilizing (masculinizing) side effects associated with Epitiostanol and its prodrugs. This compound, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT), has been utilized primarily as an antineoplastic agent for breast cancer treatment in Japan.[1][2][3] Its prodrugs, such as Mepitiostane, were developed to improve oral bioavailability.[4] While effective in its therapeutic role, the clinical utility of these compounds is often complicated by their androgenic activity, which can lead to significant virilizing side effects in female patients. This document details the underlying mechanisms, quantitative data on androgenicity, and standard experimental protocols for assessing these effects.

Pharmacodynamics and Mechanism of Virilization

This compound's biological effects are mediated through its direct interaction with steroid hormone receptors. It binds to and activates the androgen receptor (AR), functioning as an agonist.[1][2] This interaction is the primary driver of both its desired anabolic (muscle-building) effects and its undesirable androgenic (virilizing) effects.[5] The mechanism of virilization is a direct consequence of the activation of the AR signaling pathway in androgen-sensitive tissues.

Upon entering a target cell, this compound binds to the AR located in the cytoplasm. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. The activated steroid-receptor complex then dimerizes and translocates into the nucleus. Within the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes responsible for the development of male characteristics, leading to effects such as hirsutism (excessive hair growth), acne, and deepening of the voice in females.[1][4]

Interestingly, this compound is unique among AAS because it also acts as a direct antagonist of the estrogen receptor (ER), which contributes to its efficacy in treating estrogen-dependent breast cancers.[1][2]

Caption: Androgen Receptor (AR) signaling pathway activated by this compound.

Quantitative Analysis of Androgenic Activity

The virilizing potential of an AAS is often quantified by its androgenic activity relative to its anabolic activity. A lower androgenic-to-anabolic ratio is generally desired to minimize side effects. This compound has been found to possess significant anabolic activity, but its androgenic effects are also pronounced.

| Compound | Anabolic Activity (Relative to Methyltestosterone) | Androgenic Activity (Relative to Methyltestosterone) | Anabolic:Androgenic Ratio |

| This compound | 11x | ~1x | 11:1 |

| Methyltestosterone | 1x (Reference) | 1x (Reference) | 1:1 |

| Data derived from pharmacological studies.[1][2] |

As the table indicates, while this compound has 11 times the muscle-building (anabolic) activity of the reference steroid methyltestosterone, its masculinizing (androgenic) activity is approximately equal.[1][2] This potent androgenic component is responsible for the high rate of virilizing side effects reported with its prodrug, Mepitiostane, including acne, hirsutism, and voice changes in women.[1][2][4]

Experimental Protocol for Assessing Virilization: The Hershberger Bioassay

The Hershberger bioassay is the standard in vivo short-term screening test for determining the androgenic and anti-androgenic properties of a chemical substance.[6][7][8] The assay is based on weight changes in five specific androgen-dependent tissues in castrated male rats.[6][8][9]

Objective: To quantify the androgenic (agonistic) activity of a test compound like this compound.

Experimental Model: Peripubertal, castrated male rats (e.g., Sprague Dawley or Wistar strain).[10] Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgenic compounds.

Methodology:

-

Animal Preparation: Male rats are castrated at a specific age. A post-operative recovery period is allowed.

-

Dosing: The animals are divided into groups (minimum of 6 animals per group).[6]

-

Vehicle Control (Negative): Receives only the delivery vehicle (e.g., corn oil).

-

Test Compound Groups: Receive varying doses of this compound (or its prodrug) daily for 10 consecutive days, typically via oral gavage or subcutaneous injection.[6][10]

-

Reference Androgen (Positive Control): Receives a standard dose of a known androgen like testosterone (B1683101) propionate (B1217596) (TP).[10]

-

-

Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized.[6][10] Five specific androgen-dependent tissues are carefully dissected and weighed:

-

Ventral prostate (VP)

-

Seminal vesicles (SV) plus coagulating glands

-

Levator ani-bulbocavernosus (LABC) muscle

-

Paired Cowper's glands (COW)

-

Glans penis (GP)[9]

-

-

Data Analysis: The weights of the five tissues from the test compound groups are compared to the vehicle control group. A statistically significant increase in the weight of two or more of these tissues indicates that the compound has androgenic activity.[6][10]

Caption: Standard workflow for the Hershberger bioassay.

Clinical Manifestations and Conclusion

The potent androgenic activity of this compound, as demonstrated by preclinical data, translates into a high incidence of virilizing side effects in clinical use, particularly for its orally active prodrug Mepitiostane.[1][4] The most commonly reported side effects in female patients include:

-

Hirsutism: Abnormal growth of hair on the face and body.[4]

-

Acne: Development or worsening of acne.[4]

-

Voice Changes: Deepening or hoarsening of the voice, which can be irreversible.[1][4]

-

Clitoromegaly: Enlargement of the clitoris.[11]

-

Menstrual Irregularities: Disruption of the normal menstrual cycle.[11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Mepitiostane - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. epa.gov [epa.gov]

- 11. Pharmacology of Androgens | Pharmacology Mentor [pharmacologymentor.com]

A Proposed Preclinical Investigation of Epitiostanol in Prostate Cancer: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostate cancer remains a significant health concern, with androgen receptor (AR) signaling playing a pivotal role in its progression. Epitiostanol, a synthetic androstane (B1237026) steroid, has a well-documented history in the treatment of breast cancer, functioning as a potent anti-estrogen and an androgen receptor agonist.[1][2] Its dual-action mechanism, particularly its agonistic activity on the AR, suggests a potential therapeutic application in prostate cancer, a disease predominantly driven by AR signaling. To date, the direct investigation of this compound in prostate cancer is notably absent from the published scientific literature. This technical guide outlines a comprehensive, albeit hypothetical, preliminary in vitro investigation to assess the potential of this compound as a therapeutic agent for prostate cancer. The proposed studies are designed to elucidate its effects on cell viability, apoptosis, and the androgen receptor signaling pathway in relevant prostate cancer cell models.

Introduction

This compound is an anabolic-androgenic steroid characterized by its dual functionality as an androgen receptor (AR) agonist and an estrogen receptor (ER) antagonist.[1] Marketed under the brand name Thiodrol, it has been primarily utilized in Japan for the treatment of breast cancer.[1] The progression of the majority of prostate cancers is heavily reliant on the androgen receptor signaling pathway. Therapies aimed at modulating this pathway are the cornerstone of prostate cancer treatment. Given this compound's known interaction with the AR, its potential effects on prostate cancer cells warrant a thorough investigation. This document proposes a series of preclinical in vitro experiments to evaluate the viability of this compound as a potential therapeutic agent for prostate cancer.

Proposed In Vitro Investigation

Cell Line Selection

To comprehensively assess the impact of this compound on prostate cancer, a panel of well-characterized human prostate carcinoma cell lines with varying androgen receptor status is proposed:

-

LNCaP: An androgen-sensitive cell line expressing a mutated but functional androgen receptor.

-

VCaP: An androgen-sensitive cell line that overexpresses the wild-type androgen receptor.

-

PC-3: An androgen-independent cell line that does not express the androgen receptor.

-

DU-145: An androgen-independent cell line that is also negative for androgen receptor expression.

The inclusion of both AR-positive and AR-negative cell lines will allow for the determination of whether the effects of this compound are mediated through the androgen receptor.

Experimental Protocols

Objective: To determine the effect of this compound on the viability and proliferation of prostate cancer cells.

Methodology:

-

Cell Seeding: Prostate cancer cells (LNCaP, VCaP, PC-3, DU-145) will be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

-

Treatment: The cells will be treated with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or a vehicle control (DMSO) for 48 and 72 hours.

-

MTT Addition: Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) will be added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability will be expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) will be calculated using non-linear regression analysis.

Objective: To determine if this compound induces apoptosis in prostate cancer cells.

Methodology:

-

Cell Seeding and Treatment: Cells will be seeded in 6-well plates and treated with this compound at concentrations around the determined IC50 value for 48 hours.

-

Cell Harvesting: Both adherent and floating cells will be collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) will be added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells will be analyzed by flow cytometry. Annexin V-FITC positive/PI negative cells will be identified as early apoptotic, and Annexin V-FITC positive/PI positive cells as late apoptotic/necrotic.

-

Data Analysis: The percentage of apoptotic cells in the treated samples will be compared to the vehicle-treated control.

Objective: To investigate the effect of this compound on key proteins in the androgen receptor signaling pathway.

Methodology:

-

Cell Lysis: LNCaP and VCaP cells will be treated with this compound for 24 hours. After treatment, cells will be lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates will be determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membranes will be blocked and then incubated with primary antibodies against AR, PSA (Prostate-Specific Antigen), and a loading control (e.g., β-actin or GAPDH).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands will be quantified using image analysis software.

Hypothetical Data Presentation

The following tables represent hypothetical data that could be generated from the proposed experiments.

Table 1: Hypothetical IC50 Values of this compound in Prostate Cancer Cell Lines (µM)

| Cell Line | Androgen Receptor Status | 48 hours | 72 hours |

| LNCaP | Positive (mutated) | 25.5 | 15.2 |

| VCaP | Positive (overexpressed) | 18.9 | 10.8 |

| PC-3 | Negative | > 100 | > 100 |

| DU-145 | Negative | > 100 | > 100 |

Table 2: Hypothetical Percentage of Apoptotic Cells after 48h Treatment with this compound (20 µM)

| Cell Line | Vehicle Control (%) | This compound (%) |

| LNCaP | 5.2 ± 1.1 | 35.8 ± 4.5 |

| VCaP | 4.8 ± 0.9 | 42.1 ± 5.2 |

| PC-3 | 6.1 ± 1.5 | 7.5 ± 2.0 |

| DU-145 | 5.5 ± 1.3 | 6.9 ± 1.8 |

Visualization of Pathways and Workflows

Androgen Receptor Signaling Pathway

Caption: Proposed mechanism of this compound as an agonist in the AR signaling pathway.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for the proposed preliminary in vitro investigation of this compound.

Conclusion

While this compound's efficacy in breast cancer is established, its potential in prostate cancer remains an unexplored area of research. The proposed preliminary investigation provides a structured and scientifically rigorous framework to assess its effects on prostate cancer cells. The hypothetical data suggests that this compound may selectively inhibit the growth and induce apoptosis in androgen receptor-positive prostate cancer cells. Should empirical data align with these projections, further in-depth studies, including in vivo animal models, would be warranted to fully elucidate the therapeutic potential of this compound in the management of prostate cancer. This whitepaper serves as a foundational guide for initiating such a crucial line of inquiry.

References

An In-depth Technical Guide to the Antigonadotropic Properties of Epitiostanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitiostanol, a synthetic androstane (B1237026) steroid, is a potent compound with a dual mechanism of action, functioning as both an androgen receptor (AR) agonist and an estrogen receptor (ER) antagonist.[1][2] Marketed in Japan under the brand name Thiodrol for the treatment of breast cancer, its clinical applications have also extended to the management of gynecomastia.[2] A key pharmacological feature of this compound is its antigonadotropic properties, which are primarily mediated through its potent interaction with the androgen receptor. This technical guide provides a comprehensive exploration of these properties, detailing the underlying mechanisms, summarizing available quantitative data, outlining experimental protocols for assessment, and visualizing key pathways and workflows.

Mechanism of Antigonadotropic Action

The primary mechanism driving this compound's antigonadotropic effects is its activity as a potent androgen receptor agonist.[1][3][2] This action leads to the suppression of the hypothalamic-pituitary-gonadal (HPG) axis, a critical regulatory system for reproductive function.

Suppression of the Hypothalamic-Pituitary-Gonadal (HPG) Axis:

The HPG axis is a finely tuned feedback loop involving the hypothalamus, the anterior pituitary gland, and the gonads.

-

Hypothalamus: The hypothalamus releases Gonadotropin-Releasing Hormone (GnRH) in a pulsatile manner.

-

Anterior Pituitary: GnRH stimulates the anterior pituitary to secrete two crucial gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).

-

Gonads:

-

In females, LH and FSH act on the ovaries to stimulate follicular development, ovulation, and the production of estrogen and progesterone.

-

In males, LH stimulates the Leydig cells in the testes to produce testosterone (B1683101), while FSH is essential for spermatogenesis.

-

This compound, by activating androgen receptors in the hypothalamus and pituitary gland, exerts a negative feedback effect on this axis.[1] This feedback mechanism leads to a reduction in the pulsatile release of GnRH from the hypothalamus and a decreased sensitivity of the pituitary gland to GnRH. Consequently, the secretion of both LH and FSH is diminished. This reduction in gonadotropin levels leads to decreased steroidogenesis in the gonads, resulting in lower systemic levels of estrogens in females and testosterone in males.[1]

This antigonadotropic action is particularly relevant in the context of treating hormone-sensitive conditions. In premenopausal women with breast cancer, the reduction in systemic estrogen levels contributes significantly to the drug's anti-tumor effects.[1]

References

Core Problem: The Poor Oral Bioavailability of Epitiostanol

An In-depth Technical Guide on the Oral Bioavailability of Epitiostanol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the oral bioavailability of this compound, an anabolic-androgenic steroid with antiestrogenic properties. It elucidates the core reasons for its poor oral absorption, namely extensive first-pass metabolism, and explores the primary strategies employed to overcome this limitation. Detailed experimental protocols for preclinical assessment and advanced analytical quantification are provided, alongside visualizations of key biological pathways and experimental workflows to support drug development and research endeavors.

This compound, a derivative of dihydrotestosterone, is a potent antiestrogen (B12405530) and anabolic agent used clinically in Japan for the treatment of breast cancer.[1] However, its therapeutic efficacy via the oral route is profoundly limited. Like testosterone, this compound exhibits poor oral bioavailability due to extensive first-pass metabolism.[1] This phenomenon involves the metabolic breakdown of a drug in the liver and gut wall after oral administration and before it reaches systemic circulation, drastically reducing the concentration of the active compound.

A pivotal study in rats using radiolabeled ¹⁴C-Epitiostanol demonstrated this issue conclusively. Following oral administration, radioactivity was absorbed and appeared in systemic circulation, but no unchanged this compound was detected in the plasma . The compound was found to be extensively metabolized in the intestinal mucosa and the liver. This fundamental challenge necessitates that for therapeutic use, this compound must be administered via intramuscular (IM) injection to bypass the gastrointestinal tract and liver, ensuring it reaches the bloodstream intact.[1]

Strategies for Enhancing Oral Delivery

To address the challenge of first-pass metabolism, two primary strategies have been explored for developing orally active forms of this compound: the use of a prodrug to leverage lymphatic absorption and the creation of a structurally modified, orally-stable derivative.

Mepitiostane (B1676278): A Prodrug Approach for Lymphatic Absorption

Mepitiostane is a 17β-methoxycyclopentyl ether prodrug of this compound. This modification significantly increases the lipophilicity of the molecule. Highly lipophilic drugs, when administered orally with fats, can be absorbed into the intestinal lymphatic system, which drains into the thoracic duct and then into the systemic circulation, bypassing the portal vein and the liver's first-pass effect.

Research in thoracic duct-cannulated rats showed that after administration of ¹⁴C-Mepitiostane into the small intestine, 34% of the radioactivity was recovered in the lymph within 6 hours . Critically, over 90% of this radioactivity was identified as unchanged Mepitiostane, primarily associated with chylomicrons and very-low-density lipoproteins (VLDL). This demonstrates that Mepitiostane successfully utilizes the lymphatic pathway to avoid first-pass metabolism.[2]

Methylthis compound (Epistane): A 17α-Alkylated Derivative

A common and effective strategy for improving the oral bioavailability of anabolic-androgenic steroids is the addition of a methyl group at the C17α position. This structural modification sterically hinders the oxidation of the 17β-hydroxyl group by enzymes in the liver, thereby protecting the drug from metabolic inactivation. Methylthis compound, also known as 'Epistane', is the 17α-methylated derivative of this compound and is known to be orally active.[3][4] While this approach is effective in conferring oral activity, 17α-alkylated steroids are frequently associated with a high potential for hepatotoxicity.[3][4]

Data Presentation: Pharmacokinetic Summary

The following table summarizes the known pharmacokinetic characteristics of this compound and its orally active analogues. A significant gap in publicly available literature is the lack of specific quantitative Cmax, Tmax, and AUC values for these compounds.

| Compound | Route of Administration | Absolute Bioavailability (%) | Key Pharmacokinetic/Dispositional Outcomes |

| This compound | Oral | Not detected | Extensively metabolized by first-pass effect in intestinal mucosa and liver. No unchanged drug detected in rat plasma. |

| Intramuscular (IM) | N/A (Assumed 100%) | Standard therapeutic route to bypass first-pass metabolism. Plasma concentration curve follows a flip-flop model (ka | |

| Mepitiostane | Oral | ~34% (via Lymphatics) | Prodrug is absorbed into the intestinal lymph, avoiding first-pass metabolism. 34% of dose recovered in rat lymph as unchanged drug.[2] |

| Methylthis compound | Oral | Orally Active (Value N/A) | 17α-methylation protects against hepatic metabolism, conferring oral activity. Associated with potential hepatotoxicity.[3][4] |

Mandatory Visualizations

Signaling Pathway of this compound in Breast Cancer Cells

This compound exerts its therapeutic effect in hormone-sensitive breast cancer through a dual mechanism of action: it acts as an agonist at the Androgen Receptor (AR) and as an antagonist at the Estrogen Receptor (ER).[1] This diagram illustrates the simplified signaling pathways and the crosstalk between them.

Caption: this compound's dual action: AR agonism and ER antagonism in breast cancer.

Experimental Workflow for Preclinical Oral Bioavailability Assessment

This diagram outlines a typical workflow for determining the oral bioavailability of a steroid compound, like this compound, in a preclinical rat model.

Caption: Workflow for a preclinical oral bioavailability study in a rat model.

Experimental Protocols

Protocol: In Vivo Oral Bioavailability Study in Rats

This protocol provides a representative methodology for assessing the oral bioavailability of a steroid compound.

1. Objective: To determine the absolute oral bioavailability (F%) and key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of a test compound in male Sprague-Dawley rats.

2. Materials:

-

Animals: Male Sprague-Dawley rats (250-300g), cannulated (jugular vein) for serial blood sampling.

-

Test Compound: this compound or analogue.

-

Vehicles:

-

IV Formulation: Solubilized in a vehicle suitable for injection (e.g., 20% Solutol HS 15 in saline).

-

Oral Formulation: Suspended in a vehicle suitable for gavage (e.g., 0.5% methylcellulose (B11928114) in water).

-

-

Equipment: Oral gavage needles, syringes, blood collection tubes (e.g., K2-EDTA), centrifuge.

3. Methodology:

-

Acclimation & Fasting: Animals are acclimated for at least 3 days. Rats are fasted overnight (approx. 12 hours) prior to dosing, with free access to water.

-

Dosing:

-

Group 1 (IV, n=3-5 rats): Administer the compound via a single bolus injection into the jugular vein cannula at a dose of 1-2 mg/kg.

-

Group 2 (Oral, n=3-5 rats): Administer the compound via oral gavage at a dose of 10-20 mg/kg.

-

-

Blood Sampling:

-

Collect blood samples (approx. 200 µL) from the jugular vein cannula at predefined time points.

-

IV Group Schedule: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

Oral Group Schedule: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

-

Place samples immediately into K2-EDTA tubes and keep on ice.

-

-

Plasma Preparation:

-

Centrifuge blood samples at 4°C (e.g., 2,000 x g for 10 minutes) within 30 minutes of collection.

-

Harvest the supernatant (plasma) and store at -80°C until analysis.

-

4. Data Analysis:

-

Plasma concentrations are determined using a validated LC-MS/MS method (see Protocol 5.2).

-

Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

-

Absolute bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a modern, sensitive method for quantifying a steroid like this compound in a biological matrix.

1. Objective: To accurately quantify the concentration of this compound in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2. Materials:

-

Plasma Samples: From in vivo study (see Protocol 5.1).

-

Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid, Water (all LC-MS grade).

-

Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d3) or a structurally similar compound.

-

Equipment:

-

UHPLC system (e.g., Shimadzu, Waters).

-

Tandem quadrupole mass spectrometer (e.g., Sciex, Agilent, Thermo).

-

Sample preparation equipment (e.g., 96-well Supported Liquid Extraction [SLE] plate, positive pressure manifold or vacuum manifold).

-

3. Methodology:

-

Preparation of Standards: Prepare calibration standards (e.g., 0.1 to 1000 ng/mL) and quality control (QC) samples by spiking known amounts of this compound into blank control plasma.

-

Sample Preparation (Supported Liquid Extraction - SLE):

-

Pipette 50 µL of plasma samples, standards, or QCs into a 96-well plate.

-

Add 50 µL of Internal Standard (IS) working solution to all wells except blanks.

-

Add 100 µL of 4% phosphoric acid in water to each well and mix.

-

Load the entire mixture onto a 96-well SLE plate and apply a brief vacuum or positive pressure pulse to initiate flow into the sorbent.

-

Allow the sample to absorb for 5 minutes.

-

Elute the analytes by adding 1.0 mL of an organic solvent (e.g., 95:5 Dichloromethane:Isopropanol) and collect the eluate.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of a mobile phase-like solution (e.g., 50:50 ACN:Water).

-

-

LC-MS/MS Conditions:

-

LC Column: C18 reversed-phase column (e.g., Kinetex C18, 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile.

-

Gradient: A linear gradient from ~40% B to 95% B over several minutes.

-

Flow Rate: 0.4-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for the analyte and one for the IS to ensure specificity.

-

-

Data Analysis:

-

Integrate peak areas for the analyte and IS.

-

Calculate the peak area ratio (Analyte/IS).

-

Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Absorption and disposition of epithiosteroids in rats (2): Avoidance of first-pass metabolism of mepitiostane by lymphatic absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylthis compound - Wikipedia [en.wikipedia.org]

- 4. Epistane, an anabolic steroid used for recreational purposes, causes cholestasis with elevated levels of cholic acid conjugates, by upregulating bile acid synthesis (CYP8B1) and cross-talking with nuclear receptors in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Epitiostanol in In Vitro Cell Culture: A Guide for Researchers

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Epitiostanol is a synthetic androstane (B1237026) steroid, recognized for its dual function as both an anabolic-androgenic steroid (AAS) and a potent anti-estrogen. Marketed in Japan under the brand name Thiodrol for the treatment of breast cancer, its mechanism of action involves direct interaction with steroid hormone receptors. This compound functions as an agonist of the androgen receptor (AR) and an antagonist of the estrogen receptor (ER), making it a compound of significant interest for cancer research, particularly in the context of hormone-dependent cancers like breast cancer. This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture experiments, aimed at guiding researchers in their study of its biological effects.

Mechanism of Action

This compound's therapeutic effect in breast cancer is multifaceted. It directly inhibits the growth of estrogen-stimulated cancer cells by blocking the estrogen receptor. Simultaneously, its agonistic activity on the androgen receptor contributes to the suppression of tumor growth. This dual mechanism of action makes this compound a unique steroid for studying the interplay between androgenic and estrogenic signaling pathways in cancer cells.

Data Summary

| Cell Line | Assay Type | Endpoint Measured | Incubation Time (hours) | Effective Concentration (e.g., IC50, EC50 in µM) | Observed Effect | Reference |

| e.g., MCF-7 | MTT Assay | Cell Viability | 72 | [Insert Data] | [Insert Data] | [Internal Data] |

| e.g., T-47D | Luciferase Reporter Assay | ER Antagonism | 24 | [Insert Data] | [Insert Data] | [Internal Data] |

| e.g., LNCaP | qRT-PCR | AR Target Gene Expression | 48 | [Insert Data] | [Insert Data] | [Internal Data] |

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

This protocol outlines the basic steps for culturing mammalian cells and treating them with this compound.

Materials:

-

Mammalian cell line of interest (e.g., MCF-7 for breast cancer research)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

This compound (stock solution in a suitable solvent like DMSO)

-

Cell culture flasks, plates, and other necessary consumables

Procedure:

-

Cell Culture Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.

-

Cell Seeding: Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

-

Preparation of this compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in the complete growth medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the specific assay.

-

Downstream Analysis: Following incubation, proceed with the specific assay to measure the desired endpoint (e.g., cell viability, gene expression, protein analysis).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on cell viability using a colorimetric MTT assay.

Materials:

-

Cells treated with this compound as per Protocol 1 in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Add MTT Reagent: After the treatment period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilize Formazan Crystals: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Gene Expression Analysis (qRT-PCR)

This protocol details the analysis of androgen receptor (AR) target gene expression following this compound treatment.

Materials:

-

Cells treated with this compound as per Protocol 1 in a 6-well plate

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.

Visualizing Signaling Pathways and Workflows

To better understand the cellular processes influenced by this compound, the following diagrams illustrate its mechanism of action and the experimental workflows.

Caption: this compound's dual mechanism of action on AR and ER pathways.

Caption: General experimental workflow for in vitro studies with this compound.

Application Notes and Protocols: Dissolving Epitiostanol in DMSO for In Vitro Assays